molecular formula C10H15N5O4 B1670574 H-Gly-Gly-His-OH CAS No. 7451-76-5

H-Gly-Gly-His-OH

Cat. No.: B1670574
CAS No.: 7451-76-5
M. Wt: 269.26 g/mol
InChI Key: PDAWDNVHMUKWJR-UHFFFAOYSA-N
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Description

H-Gly-Gly-His-OH is a tripeptide composed of two glycine residues and one histidine residue It is known for its ability to form stable complexes with metal ions, particularly copper(II) ions

Scientific Research Applications

H-Gly-Gly-His-OH has several scientific research applications:

Biochemical Analysis

Biochemical Properties

Glycylglycyl-L-histidine plays a crucial role in biochemical reactions, particularly in metal ion binding and transport. This tripeptide has been shown to interact with copper(II) ions, forming stable complexes that mimic the copper(II)-transport site of human albumin . The interaction involves the amino terminal nitrogen, peptide nitrogens, and the imidazole nitrogen of the histidine residue, resulting in a tetradentate chelation . Additionally, Glycylglycyl-L-histidine can form complexes with other metal ions, such as gold(III) and palladium(II), indicating its versatility in metal ion coordination .

Cellular Effects

Glycylglycyl-L-histidine influences various cellular processes, including metal ion homeostasis and protection against metal-induced cytotoxicity. Studies have shown that Glycylglycyl-L-histidine can prevent copper- and zinc-induced protein aggregation and cell death in central nervous system cells . This protective effect is attributed to its ability to bind metal ions and reduce their redox activity, thereby mitigating oxidative stress and inflammation . Furthermore, Glycylglycyl-L-histidine has been implicated in modulating cell signaling pathways and gene expression related to metal ion metabolism .

Molecular Mechanism

The molecular mechanism of Glycylglycyl-L-histidine involves its binding interactions with metal ions and subsequent effects on biomolecules. The tripeptide forms stable complexes with copper(II) ions, which can influence the activity of copper-dependent enzymes and proteins . For instance, Glycylglycyl-L-histidine can mimic the copper(II)-binding site of human albumin, thereby affecting copper transport and distribution in the body . Additionally, the binding of Glycylglycyl-L-histidine to metal ions can inhibit or activate specific enzymes, leading to changes in cellular metabolism and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Glycylglycyl-L-histidine can vary over time due to its stability and degradation. Studies have shown that Glycylglycyl-L-histidine forms stable complexes with copper(II) ions in aqueous solutions, with the presence of different complex species depending on the pH and ligand concentration . Additionally, the degradation of Glycylglycyl-L-histidine over time can affect its efficacy and safety in experimental studies .

Dosage Effects in Animal Models

The effects of Glycylglycyl-L-histidine can vary with different dosages in animal models. Studies have shown that histidine supplementation, which includes Glycylglycyl-L-histidine, can alleviate inflammation and oxidative stress in obese rats via the NF-κB and PPARγ pathways . High doses of histidine can lead to adverse effects, such as decreased serum zinc levels and cognitive impairment . Therefore, it is essential to determine the optimal dosage of Glycylglycyl-L-histidine to maximize its therapeutic benefits while minimizing potential toxicity .

Metabolic Pathways

Glycylglycyl-L-histidine is involved in various metabolic pathways, particularly those related to amino acid metabolism. The tripeptide can be broken down into its constituent amino acids, glycine and histidine, which are further metabolized through specific pathways . Histidine metabolism involves several enzymatic steps, including the conversion of histidine to histamine and other metabolites . Glycylglycyl-L-histidine can also influence metabolic flux and metabolite levels by modulating the activity of enzymes involved in these pathways .

Transport and Distribution

The transport and distribution of Glycylglycyl-L-histidine within cells and tissues are mediated by its interactions with metal ions and transport proteins. The tripeptide can form complexes with copper(II) ions, which are then transported and distributed within the body . Additionally, Glycylglycyl-L-histidine can interact with specific transporters and binding proteins, influencing its localization and accumulation in different tissues . These interactions can affect the overall bioavailability and efficacy of Glycylglycyl-L-histidine in therapeutic applications .

Subcellular Localization

The subcellular localization of Glycylglycyl-L-histidine is influenced by its interactions with metal ions and other biomolecules. Studies have shown that histidine-containing peptides, including Glycylglycyl-L-histidine, can localize to specific subcellular compartments, such as nuclear speckles . This localization is mediated by the histidine residues, which act as targeting signals for specific cellular compartments . The subcellular distribution of Glycylglycyl-L-histidine can affect its activity and function, as well as its interactions with other biomolecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

H-Gly-Gly-His-OH can be synthesized using standard peptide synthesis techniques. One common method involves the stepwise addition of protected amino acids to a growing peptide chain. The synthesis typically starts with the protection of the amino and carboxyl groups of glycine and histidine. The protected glycine is then coupled to another glycine residue, followed by the addition of the histidine residue. The final product is obtained by deprotecting the amino and carboxyl groups .

Industrial Production Methods

Industrial production of glycylglycyl-L-histidine may involve solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis. SPPS is often preferred due to its efficiency and ability to produce high-purity peptides. In this method, the peptide is synthesized on a solid support, allowing for easy separation and purification of the product .

Comparison with Similar Compounds

Properties

CAS No.

7451-76-5

Molecular Formula

C10H15N5O4

Molecular Weight

269.26 g/mol

IUPAC Name

2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoic acid

InChI

InChI=1S/C10H15N5O4/c11-2-8(16)13-4-9(17)15-7(10(18)19)1-6-3-12-5-14-6/h3,5,7H,1-2,4,11H2,(H,12,14)(H,13,16)(H,15,17)(H,18,19)

InChI Key

PDAWDNVHMUKWJR-UHFFFAOYSA-N

Isomeric SMILES

C1=C(NC=N1)C[C@@H](C(=O)[O-])NC(=O)CNC(=O)C[NH3+]

SMILES

C1=C(NC=N1)CC(C(=O)O)NC(=O)CNC(=O)CN

Canonical SMILES

C1=C(NC=N1)CC(C(=O)O)NC(=O)CNC(=O)CN

Appearance

Solid powder

7451-76-5

Purity

>98% (or refer to the Certificate of Analysis)

sequence

GGH

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

diglycyl-histidine
diglycylhistidine
Gly-Gly-His
glycyl glycyl histidine
glycyl-glycyl-histidine
glycylglycyl-L-histidine
glycylglycylhistamine
Ni-GGH
nickel glycyl-glycyl-histidine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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